[1,2,4]Triazolo[4,3-b]pyridazin-6-amine - 19195-46-1

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-415681
CAS Number: 19195-46-1
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is a chemical compound with the molecular formula C5H5N5 . It has an average mass of 135.127 Da and a monoisotopic mass of 135.054489 Da .

Molecular Structure Analysis

The InChI code for “[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.

Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” has a density of 1.7±0.1 g/cm3, and its molar refractivity is 35.5±0.5 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its ACD/LogP is -1.36, and its ACD/LogD (pH 5.5 and 7.4) is -1.05 . The polar surface area is 69 Å2, and the polarizability is 14.1±0.5 10-24 cm3 . The surface tension is 89.3±7.0 dyne/cm, and the molar volume is 77.5±7.0 cm3 .

Synthesis Analysis

Various synthetic routes have been developed for [, , ]Triazolo[4,3-b]pyridazin-6-amine and its derivatives:

  • From furo[3,4-b]pyridine-5,7-dione: This multi-step synthesis involves reacting furo[3,4-b]pyridine-5,7-dione with hydrazine hydrate to form the corresponding pyridazinone, followed by chlorination, hydrazinolysis, and finally, cyclization with formic acid to obtain the desired compound. [, ]
  • From 3,6-dichloropyridazine: This approach utilizes 3,6-dichloropyridazine as the starting material, which undergoes sequential nucleophilic substitution reactions with hydrazine and an appropriate amine to introduce the desired substituents. []
  • From 4-amino-1,2,4-triazole: Condensing 4-amino-1,2,4-triazoles with different reagents like diarylcarbodi-imides or via iminophosphoranes and disubstituted thioureas followed by base-catalyzed cyclization gives various derivatives of the compound. []
Molecular Structure Analysis

The molecular structure of [, , ]Triazolo[4,3-b]pyridazin-6-amine has been extensively studied using various techniques:

  • X-ray crystallography: This technique has been instrumental in elucidating the planar geometry of the triazole and pyridazine rings. It has also provided valuable insights into the spatial arrangement of substituents and the nature of intermolecular interactions in the crystal lattice. [, , , , , ]
  • NMR spectroscopy: 1H and 13C NMR spectroscopy have been widely employed to confirm the structure of newly synthesized derivatives and study their conformational preferences in solution. [, , , ]
  • Computational methods: Quantum chemical calculations, such as density functional theory (DFT), have been utilized to predict the electronic structure, molecular geometry, and various physicochemical properties of [, , ]Triazolo[4,3-b]pyridazin-6-amine derivatives. [, , , ]
Physical and Chemical Properties Analysis

The physical and chemical properties of [, , ]Triazolo[4,3-b]pyridazin-6-amine derivatives are influenced by the nature and position of substituents on the core structure. Key properties include:

  • Melting point: Melting points vary depending on the substituents, with some derivatives exhibiting melting points above 200 °C, indicating good thermal stability. [, ]
  • Solubility: Solubility profiles are influenced by the substituents, with some derivatives showing good solubility in organic solvents while others display improved water solubility. []
  • Spectral properties: UV-Vis and fluorescence spectroscopy have been used to study the electronic transitions and excited-state properties of some derivatives. []
  • Energetic properties: Several nitro-substituted derivatives exhibit promising energetic properties, such as high detonation velocities and pressures, highlighting their potential applications as energetic materials. [, , , ]
Applications
  • Medicinal chemistry: This scaffold has been extensively explored for developing novel therapeutics targeting various diseases, including cancer, anxiety disorders, and epilepsy. [, , , , , , , , , , ]
  • Materials science: Nitro-functionalized derivatives have shown promise as high-energy density materials (HEDMs) due to their excellent detonation properties and thermal stabilities. [, , , ]
  • Agricultural chemistry: Some derivatives display promising herbicidal and plant growth regulatory activities, making them potential candidates for developing new agrochemicals. [, , ]
  • Corrosion inhibition: Certain derivatives have exhibited effective corrosion inhibition properties for carbon steel in acidic environments, suggesting their potential use as corrosion inhibitors in various industrial applications. []
Future Directions

Future research directions for [, , ]Triazolo[4,3-b]pyridazin-6-amine derivatives include:

  • Developing sustainable synthetic methods: Exploring greener and more efficient synthetic approaches for preparing [, , ]Triazolo[4,3-b]pyridazin-6-amine derivatives, minimizing the use of hazardous reagents and solvents.

This section explores compounds structurally related to [, , ]Triazolo[4,3-b]pyridazin-6-amine, as identified in the provided scientific literature. The relationships are established based on shared core structures, substitutions at specific positions, and functionalities.

N-{4-[4-(Diphenylmethoxy)piperidin-1-yl]butyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine

    6-Substituted-pyrido[3,2-d]pyridazine Derivatives

    • Compound Description: This class of compounds demonstrates anticonvulsant activity. Notably, N-m-chlorophenyl-[1,2,4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (compound 3) emerged as a potent anticonvulsant within this series [, ]. Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (compound 19), exhibited significant anticonvulsant activity with a favorable safety profile compared to carbamazepine [, ].
    • Relevance: These compounds, while structurally similar to [, , ]Triazolo[4,3-b]pyridazin-6-amine, belong to the pyrido[3,2-d]pyridazine class. This indicates that incorporating a pyridine ring into the core structure can potentially lead to anticonvulsant activity [, ].

    Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors

    • Compound Description: This group of compounds exhibits inhibitory activity against bromodomain and extraterminal (BET) proteins, particularly BRD4 []. A representative compound, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153), demonstrates a strong affinity for BRD4 and potent antitumor effects in preclinical models [].
    • Relevance: These compounds, including AZD5153, incorporate the [, , ]Triazolo[4,3-b]pyridazin-6-amine scaffold as part of their structure, highlighting its potential as a starting point for developing BET inhibitors []. The bivalent nature of these compounds, achieved through linking two triazolopyridazine units, significantly enhances their potency against BRD4, suggesting that dimerization strategies could be explored for developing more potent inhibitors [].

    2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine Derivatives

    • Compound Description: This series of compounds aimed to explore the replacement of benzamidine with a [, , ]triazolo[4,3-b]pyridazine-6-yl moiety in N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides. While the resulting derivatives lost the thrombin inhibitory and fibrinogen receptor antagonistic activities associated with the parent benzamidine compounds, they exhibited antiproliferative effects against endothelial and tumor cells, particularly in their ester forms [].
    • Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazin-6-yl moiety with [, , ]Triazolo[4,3-b]pyridazin-6-amine. The observed antiproliferative activity of these derivatives suggests that the [, , ]triazolo[4,3-b]pyridazin-6-yl scaffold could be a valuable starting point for developing antitumor agents [].

    (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    • Relevance: This compound highlights the [, , ]triazolo[4,3-b]pyridazine scaffold's versatility in medicinal chemistry. Despite its initial success as a selective c-Met inhibitor, the off-target activity against PDEs emphasizes the importance of comprehensive profiling and optimization of drug candidates based on this scaffold []. It shares the core structure of [, , ]Triazolo[4,3-b]pyridazin-6-amine but features substitutions at the 3-position and an (S)-ethylquinoline substituent.

    3-nitro[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA)

    • Compound Description: TTNA is a high-energy compound with excellent detonation properties. Its insensitivity to impact makes it a promising material for various energetic applications [].
    • Relevance: TTNA exemplifies a different application for the triazolo-fused heterocyclic system. Although not directly derived from [, , ]Triazolo[4,3-b]pyridazin-6-amine, TTNA highlights the potential of triazolo-fused heterocycles, particularly those containing nitrogen-rich tetrazine rings, in developing high-energy materials [].

    1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    • Compound Description: This compound is a potent and selective inhibitor of the MET kinase, demonstrating activity against both wild-type and clinically relevant mutant forms of MET. It exhibited promising antitumor activity in preclinical models [, ].
    • Relevance: SAR125844 shares the [, , ]triazolo[4,3-b]pyridazine core with [, , ]Triazolo[4,3-b]pyridazin-6-amine but incorporates a benzothiazole moiety and a morpholine-substituted urea at specific positions. This highlights the potential of modifying the [, , ]triazolo[4,3-b]pyridazine scaffold to target specific kinases involved in cancer [].

    1,2,4-triazolo[4,3-a]pyridin-3-amine

    • Compound Description: This compound has been investigated for its structural and optical properties [].
    • Relevance: This compound belongs to the triazolopyridine family, similar to [, , ]Triazolo[4,3-b]pyridazin-6-amine. The difference lies in the fusion site of the triazole ring to the pyridine ring. This structural similarity suggests that [, , ]Triazolo[4,3-b]pyridazin-6-amine might also possess interesting optical properties worth exploring [].

    N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    • Compound Description: These derivatives were designed and synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline. These compounds exhibited good to moderate antimicrobial activities [].
    • Relevance: These compounds are structurally related to [, , ]Triazolo[4,3-b]pyridazin-6-amine. They share the [, , ]triazolo[4,3-b]pyridazine core with a methyl substitution at the 6-position. The presence of benzamide and sulfonamide moieties in these derivatives introduces additional functionalities that could influence their biological activities [].

    6,8-Disubstituted triazolo[4,3-b]piridazines

    • Compound Description: This class of compounds was investigated as potential tankyrase (TNKS) inhibitors. Compound 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (compound 12) showed potent and selective inhibition of TNKS [].

    -(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H-[1,2,4] Triazolo[3,4-b] [, , ] Thiadiazin-6-Amine (BC)

    • Compound Description: This compound demonstrated potential anticancer activity in silico against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, BC belongs to the triazolothiadiazine class, indicating that exploring different heterocyclic ring systems incorporating the triazole moiety might lead to compounds with potential anticancer activities [].

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Derivatives

    • Compound Description: Several derivatives of [, , ]triazolo[4,3-b][1,2,4,5]tetrazine have been synthesized and evaluated as potential energetic materials. These include 4-nitro-N-(3-nitro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-1,2,5-oxadiazol-3-amine (TTDNF), N-([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-3-nitro-1,2,4-oxadiazol-5-amine (TTNOA), and several other nitroamino-functionalized derivatives. These compounds exhibit promising detonation properties and thermal stabilities [, , ].
    • Relevance: These compounds, while structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, highlight the potential of triazolo-fused heterocycles, particularly those containing nitrogen-rich tetrazine rings, in developing high-energy materials [, , ].

    ,4‐Difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b] [, , ] triazolo [4, 3‐d] [, ] diazepin‐8‐amine Derivatives

    • Compound Description: This class of compounds, designed based on BI‐2536, displays BRD4 inhibitory activity. Compound 15h within this series showed potent BRD4-BD1 inhibitory activity and effectively suppressed the proliferation of MV4-11 leukemia cells [].
    • Relevance: These compounds highlight the versatility of the triazolopyridazine core, albeit in a more complex fused ring system, for developing BRD4 inhibitors. While not directly analogous to [, , ]Triazolo[4,3-b]pyridazin-6-amine, the presence of the triazolodiazepine system in these derivatives underscores the potential of exploring diverse heterocyclic frameworks incorporating a triazole moiety for anticancer drug discovery [].

    8-(3-(trifluoromethyl) phenyl)- 6-methyl-[ 1,2,4 ]triazolo[ 4,3-b ]pyridazin-3( 2H )-ones

    • Compound Description: These novel derivatives were synthesized and assessed for their bioactivities. Results showed promising inhibition against Spirodela polyrhiza, with certain derivatives exhibiting greater than 80% chlorophyll inhibition and greater than 70% growth inhibition at a concentration of 10 µg/ml [, ].
    • Relevance: This class of compounds shares the triazolopyridazine core structure with [, , ]Triazolo[4,3-b]pyridazin-6-amine. The presence of a trifluoromethylphenyl substituent at the 8-position and a methyl group at the 6-position influences their bioactivity [, ].

    6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

    • Compound Description: This compound was synthesized and characterized for its potential as an adenosine A1 receptor inhibitor. Molecular docking and molecular dynamics studies revealed its potential binding interaction and stability within the adenosine A1 receptor system [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, this compound exemplifies the exploration of triazole-containing heterocycles for their potential in medicinal chemistry. Its interaction with the adenosine A1 receptor suggests that further investigation of structurally related compounds could lead to the discovery of novel therapeutic agents [].

    6-hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines

    • Compound Description: A library of these compounds was synthesized through a K2CO3-mediated SNAr reaction, highlighting the versatility and potential of this heterocyclic system in drug discovery [].
    • Relevance: This class of compounds, although structurally different from [, , ]Triazolo[4,3-b]pyridazin-6-amine, emphasizes the potential of incorporating a triazole moiety within different heterocyclic frameworks, such as the tetrazine ring, to generate diverse compounds with potential biological activities [].

    6‐ and 7‐aryl‐1,2,4‐triazolo[4,3‐b]‐1,2,4‐triazines

    • Compound Description: Synthetic methods have been developed to produce these compounds. These methods involve using aryl glyoxaldoximes or arylglyoxals as starting materials [].
    • Relevance: These compounds are structurally related to [, , ]Triazolo[4,3-b]pyridazin-6-amine. They share a similar triazolotriazine core structure, but with an aryl substitution at either the 6- or 7-position. The existence of these isomers and their synthetic routes provide valuable insights into the structure-activity relationships of triazolotriazines [].

    11H-1,2,4-triazolo[4,3-b]pyridazino[4,5-b]indoles,11H-tetrazolo[4,5-b]pyridazino[4,5-b]indoles and 1,2,4-triazolo[3,4-f]-1,2,4-triazino[4,5-a]indoles

    • Compound Description: These compounds represent a series of fused triazoles with indole incorporated into their structures. The synthesis of these compounds involves using 4-hydrazino-5H-pyridazino[4,5-b]indoles or 2-indolecarbohydrazide as starting materials [].
    • Relevance: These compounds, though structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, highlight the exploration of incorporating the triazole ring into various fused heterocyclic systems, including those containing indole. This approach expands the chemical space and might lead to compounds with unique biological activities [].

    6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5] tetrazines

    • Compound Description: This series of compounds was synthesized and evaluated for antitumor activity. Some of them displayed significant antiproliferative effects against cancer cell lines, including A549, Bewo, and MCF-7. Molecular docking studies suggested their potential interaction with the c-Met kinase as a possible mechanism of action [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, these compounds highlight the potential of incorporating a triazole moiety within different heterocyclic frameworks, such as the tetrazine ring, to generate diverse compounds with potential biological activities [].

    7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

    • Compound Description: TPA023 is a functionally selective GABAA receptor agonist with a preference for α2/α3 subtypes. This selectivity translates to potent anxiolytic activity without the sedative effects typically associated with nonselective GABAA receptor agonists like benzodiazepines [, , ].
    • Relevance: This compound showcases the potential of fine-tuning the structure of triazolopyridazines to achieve selective activity within a receptor family. While TPA023 differs from [, , ]Triazolo[4,3-b]pyridazin-6-amine in its substitution pattern and the presence of a tert-butyl group and a triazolylmethoxy side chain, it underscores the versatility of the triazolopyridazine scaffold for developing CNS-active agents [, , ].

    6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione (MTTT)

    • Compound Description: MTTT displays effective corrosion inhibition properties on carbon steel in a 2M H3PO4 solution. Its adsorption onto the carbon steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer formation that protects the metal from corrosive agents [].
    • Relevance: Though structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, this compound highlights the exploration of triazole-containing heterocycles for applications beyond medicinal chemistry. Its ability to inhibit corrosion demonstrates the potential of these compounds in materials science [].

    6‐Benzyl(or Substituted Benzyl)‐2‐β‐d‐Glucopyranosyl‐1,2,4‐Triazolo[4,3‐b][1,2,4]Triazines

    • Compound Description: These novel triazolotriazine derivatives were synthesized via glucosidation of 8-amino-6-benzyl(or substituted benzyl)-2,8-dihydro-1,2,4-triazolo[4,3-b][1,2,4]triazin-7(3H)-ones with 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide. The antimicrobial activity of these compounds against various fungi and bacteria was investigated [].
    • Relevance: These compounds, though structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, highlight the strategy of incorporating a sugar moiety (glucosyl group) into the triazolotriazine scaffold. This approach aims to modulate the physicochemical properties and potentially enhance the biological activity of these compounds [].

    6-Aryl-3-substituted-5H-[1,2,4]-triazolo[4,3-b][1,2,4]triazoles

    • Compound Description: These compounds were synthesized efficiently using microwave-assisted heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzenecarboximidamides. This method proved superior to conventional heating in terms of reaction time and yield [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, these compounds emphasize the continued interest in developing efficient synthetic methods for triazole-containing heterocycles. Microwave-assisted synthesis offers advantages such as reduced reaction times and higher yields, making it an attractive approach for exploring diverse triazole derivatives [].

    7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines

    • Compound Description: This compound was synthesized as a target structure to investigate the reactions of secondary amines with 3,4,5-trichloropyridazine, leading to the formation of various substituted pyridazines and triazolopyridazines [].
    • Relevance: This compound is directly related to [, , ]Triazolo[4,3-b]pyridazin-6-amine, sharing the core triazolopyridazine structure. The presence of the 1-pyrrolidinyl substituent at the 7-position distinguishes this compound. This specific substitution pattern provides insights into the reactivity and potential derivatization of the triazolopyridazine scaffold [].

    [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [, , ]triazolo[4,3-a]pyrimidinium-3-aminides

    • Compound Description: These compounds, including their enamine derivatives, were studied for their unique rearrangement reactions. The studies focused on understanding the scope and mechanism of a new type of heterocyclic rearrangement observed in these compounds [].
    • Relevance: These compounds, although belonging to the triazolopyridine and triazolopyrimidine classes, highlight the importance of investigating different heterocyclic ring systems incorporating the triazole moiety, as these systems can exhibit diverse reactivity and potential biological activities [].

    3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

    • Compound Description: These triazolopyridines were efficiently synthesized using N-chlorosuccinimide (NCS) as a chlorinating agent. The structures were confirmed through various spectroscopic techniques, including X-ray diffraction [].
    • Relevance: These compounds, while belonging to the triazolopyridine class, highlight the continued development of efficient synthetic methods for triazole-containing heterocycles []. Exploring different synthetic strategies is crucial for accessing a wider range of triazole derivatives for various applications.

    1,4-Phenylenemethylene-6,6′-bis-([1,2,4-triazolo]-[4,3-b][1,2,4]-triazin-7(1H)-ones)

    • Compound Description: This novel class of bis-triazolotriazines was synthesized from a common precursor, 6,6′-(1,4-phenylenedimethylene)bis(3-thioxo-1,2,4-triazin-5(1H)-one), by reacting it with various hydrazonoyl halides. The antimicrobial and antitumor activities of some of these compounds were also evaluated [].
    • Relevance: Although structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, this series demonstrates the feasibility of synthesizing bis-triazole derivatives. The incorporation of two triazole moieties within a single molecule, bridged by a phenylene linker, provides valuable insights into the potential of developing dimeric triazole compounds with unique properties [].

    Pyrimidine Derivatives, 1,2,4-Triazolo[4,3-a]pyrimidin-7-ones, and Pyrimidino[2,1-c][1,2,4]triazin-8-ones

    • Compound Description: These compounds were synthesized and evaluated for their antimicrobial and anticancer activities. Notably, some pyrimidine derivatives showed promising activity against Escherichia coli, while others exhibited activity against various cancer cell lines [].
    • Relevance: While structurally diverse from [, , ]Triazolo[4,3-b]pyridazin-6-amine, these compounds highlight the potential of exploring different heterocyclic ring systems incorporating the triazole moiety. The observed antimicrobial and anticancer activities of these derivatives suggest that further investigation into structurally related compounds could lead to the discovery of novel therapeutic agents [].

    1,2,4-Triazolo[4,3-b][1,2,4]triazole Derivatives

    • Compound Description: A variety of these compounds, including their mesomeric betaines, were prepared and studied. The research focused on developing new heterocyclization reactions to access these fused triazole derivatives. Reactions of 4-amino-1,2,4-triazoles with carbodiimides or iminophosphoranes with thioureas were key steps in the synthesis [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, these compounds showcase the exploration of different synthetic approaches to access fused triazole ring systems. Understanding the reactivity and synthetic accessibility of such compounds is crucial for expanding the chemical space and discovering novel triazole derivatives with potential applications [].

    6-aryl-1,2,4-triazolo[4,3-b]pyridazines

    • Compound Description: This class of compounds represents a series of triazolopyridazines synthesized using a novel, efficient method. This method involves a three-step sequence including condensation reactions and a pyridazine ring closure [].
    • Relevance: These compounds are directly related to [, , ]Triazolo[4,3-b]pyridazin-6-amine, sharing the core triazolopyridazine structure. The presence of an aryl group at the 6-position characterizes this series. The development of this improved synthetic method allows for easier access to these compounds, potentially facilitating further research into their biological activities and applications [].

    3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-b)pyridazines

    • Compound Description: Three amino-substituted 3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-b]pyridazines (5, 19, and 20), structurally related to formycin A, were synthesized and tested for antitumor and antiviral activity. These compounds were prepared by coupling 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid with different chlorohydrazinopyridazines followed by cyclization and deprotection. While structurally similar to formycin A, these compounds did not exhibit significant antitumor or antiviral activity in vitro [].
    • Relevance: These compounds, particularly compound 5, share the core structure of [, , ]Triazolo[4,3-b]pyridazin-6-amine but feature a ribofuranose sugar moiety at the 3-position. This modification aims to mimic naturally occurring nucleosides, potentially conferring biological activity. While these specific derivatives lacked significant activity, they exemplify the strategy of modifying the triazolopyridazine scaffold with sugar moieties for potential therapeutic applications [].

    6-Methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-thione

    • Compound Description: The crystal structure of this compound was determined, revealing its molecular conformation and intermolecular interactions. It exists as a planar triazole ring fused to a triazepine ring adopting a boat conformation. Hydrogen bonding and π-stacking interactions contribute to its crystal packing [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, this compound provides insights into the structural features and potential intermolecular interactions of related triazole-containing heterocycles [].

    (7R)-6-Methyl-7,9-bis(prop-2-yn-1-yl)-7H,8H,9H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8-one

    • Compound Description: The crystal structure of this compound was determined, revealing a boat conformation for the seven-membered triazepine ring. Intermolecular hydrogen bonding and C-H…π interactions govern its crystal packing [].
    • Relevance: While structurally distinct from [, , ]Triazolo[4,3-b]pyridazin-6-amine, this compound highlights the structural diversity and potential for intermolecular interactions in related triazole-containing heterocycles [].

    [1,2,4]triazolo[4,3-b]tetrazines and their Alkylated Salts

    • Compound Description: The synthesis and alkylation of two specific [, , ]triazolo[4,3-b]tetrazines were investigated. The study focused on understanding the regioselectivity of alkylation reactions and the stability of the resulting salts. These salts tend to dealkylate, reverting to their parent compounds [].
    • Relevance: While structurally different from [, , ]Triazolo[4,3-b]pyridazin-6-amine, these compounds highlight the reactivity of the triazolotetrazine system. Understanding the alkylation patterns and the stability of the resulting salts provides valuable information for the potential derivatization and application of this class of heterocycles [].

    6-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines

    • Relevance: These compounds are closely related to [, , ]Triazolo[4,3-b]pyridazin-6-amine, sharing the core triazolopyridazine structure. The key difference lies in the presence of a 4-(1H-imidazol-1-yl)phenyl substituent at the 6-position. This modification seems to shift the biological activity profile from inotropic effects towards PDE inhibition, highlighting the importance of substituents in modulating the biological activity of triazolopyridazines [].

    Properties

    CAS Number

    19195-46-1

    Product Name

    [1,2,4]Triazolo[4,3-b]pyridazin-6-amine

    IUPAC Name

    [1,2,4]triazolo[4,3-b]pyridazin-6-amine

    Molecular Formula

    C5H5N5

    Molecular Weight

    135.13 g/mol

    InChI

    InChI=1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9)

    InChI Key

    LWSNTUJMYIJVMO-UHFFFAOYSA-N

    SMILES

    C1=CC2=NN=CN2N=C1N

    Synonyms

    [1,2,4]triazolo[4,3-b]pyridazin-6-amine

    Canonical SMILES

    C1=CC2=NN=CN2N=C1N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.